
N-Benzoyl-DL-aspartic acid
Overview
Description
N-Benzoylaspartic acid is an aspartic acid derivative.
Biological Activity
N-Benzoyl-DL-aspartic acid is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity through various studies, including synthesis, structure-activity relationships, and case studies that highlight its efficacy against different biological targets.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of aspartic acid with benzoic anhydride or benzoic acid derivatives. This process results in the formation of the N-benzoyl derivative, which can be purified for further biological evaluation. For instance, a method was reported where N-benzoyl-L-aspartic acid was purified effectively for use in artificial sweeteners like aspartame .
Antitumor Activity
A significant area of research has focused on the antitumor properties of N-benzoyl derivatives. A study evaluated twenty-seven N-benzoyl derivatives of amino acids for their growth-inhibitory activity in microbial antitumor screens. Among these, 19 compounds demonstrated varying degrees of inhibitory activity, with some achieving up to 96% inhibition at concentrations of 1 mg/ml. Notably, N-benzoyl-p-chloro-DL-phenylalanine and N-benzoyl-m-fluoro-DL-phenylalanine exhibited nearly complete inhibition under assay conditions .
Antifungal Activity
This compound and its derivatives have also been tested for antifungal properties. A series of N-benzoyl amino acids were synthesized and evaluated against Fusarium temperatum and Aspergillus fumigatus. Some compounds showed remarkable antifungal activity, indicating their potential as therapeutic agents against fungal infections .
Table 1: Antifungal Activity of N-Benzoyl Derivatives
Compound | Activity Against Fusarium | Activity Against Aspergillus |
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N-Benzoyl-L-valine | Moderate | High |
N-Benzoyl-L-tryptophan | High | Moderate |
N-Benzoyl-L-isoleucine | Low | High |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Methylation : Certain derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation. For example, compound 22 demonstrated significant inhibition of DNMT1 and DNMT3A activities in a concentration-dependent manner .
- Interference with Fungal Chitinase : Structure-activity relationship studies suggest that these compounds may interact with fungal chitinase, a key enzyme involved in fungal cell wall synthesis .
Case Study 1: Antitumor Efficacy
A specific case study involving the use of this compound derivatives highlighted their potential as antitumor agents. In vitro tests revealed that these compounds could significantly inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy .
Case Study 2: Antifungal Applications
Another study focused on the antifungal properties of synthesized N-benzoyl amino acids against clinically relevant strains. The results indicated that several derivatives not only inhibited fungal growth but also showed lower toxicity profiles compared to traditional antifungal agents, making them suitable candidates for further development .
Scientific Research Applications
Synthesis of Peptides and Proteins
BDA serves as an important building block for the synthesis of peptides and proteins. Its structure allows for the incorporation into various bioactive compounds, enhancing biocompatibility and reducing toxicity. The synthesis typically involves coupling reactions where BDA is combined with other amino acids to form peptide bonds, facilitating the creation of more complex structures necessary for biological activity .
Recent studies have evaluated the biological activities of N-benzoyl amino acids and their derivatives, including BDA. These compounds have been tested for antifungal properties against pathogens such as Fusarium temperatum and Aspergillus fumigatus. The results indicate that certain derivatives exhibit significant antifungal activity, suggesting potential uses in pharmaceuticals .
Inhibition of DNA Methylation
BDA derivatives have been synthesized and assessed for their ability to inhibit DNA methyltransferases (DNMTs), which are critical in regulating gene expression through epigenetic modifications. Compounds derived from BDA were shown to inhibit DNMT1 and DNMT3A activities, making them promising candidates for further development in cancer therapy .
Dynamic Kinetic Resolution
The dynamic kinetic resolution (DKR) of N-benzoyl-DL-amino acids has been explored to enhance the efficiency of peptide bond formation. This process facilitates the selective synthesis of desired enantiomers, which is crucial in developing pharmaceuticals that require high specificity .
Use in Artificial Sweeteners
BDA is also utilized in the production of artificial sweeteners such as aspartame. The high purity required for these compounds necessitates advanced purification methods, where BDA plays a pivotal role in ensuring product quality. The synthesis process often involves reaction conditions that minimize by-products, thus maximizing yield and purity .
Compound | Activity Against Fusarium | Activity Against Aspergillus | Yield (%) |
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N-Benzoyl-L-valine | Moderate | High | 70 |
N-Benzoyl-L-tryptophan | High | Moderate | 75 |
N-Benzoyl-L-isoleucine | Low | High | 31 |
Table 2: Inhibition of DNMT Activity by BDA Derivatives
Compound | DNMT1 Inhibition (IC50 µM) | DNMT3A Inhibition (IC50 µM) | Stability in Serum |
---|---|---|---|
BDA Derivative A | 5 | 10 | Stable |
BDA Derivative B | 8 | 15 | Stable |
BDA Derivative C | 12 | 20 | Unstable |
Case Studies
Case Study 1: Antifungal Evaluation
In a study evaluating various N-benzoyl amino acids, it was found that specific derivatives exhibited potent antifungal properties, leading to further investigations into their mechanisms of action and potential therapeutic applications.
Case Study 2: Epigenetic Modulation
Research focusing on the inhibition of DNMTs demonstrated that certain BDA derivatives not only inhibited methylation but also showed stability in human serum, indicating their viability as therapeutic agents in cancer treatment.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of N-Benzoyl-DL-aspartic acid occurs under acidic or basic conditions, yielding aspartic acid and benzoic acid. This reaction is critical for deprotection in peptide synthesis.
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Esterification Reactions
The carboxylic acid groups undergo esterification, enabling functionalization for drug delivery or polymer synthesis.
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Methanol or ethanol with H₂SO₄ (catalytic) under reflux.
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Amide Bond Formation
The compound participates in peptide coupling via its carboxylic acid groups, facilitated by activating agents.
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Substitution Reactions
The benzoyl group can be replaced by nucleophiles under alkaline conditions.
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Oxidation and Reduction
Controlled redox reactions modify the aspartic acid backbone.
Reaction Type | Reagents/Conditions | Products | Yield | References |
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Oxidation | KMnO₄ in H₂SO₄ (0°C) | Oxo derivatives (e.g., α-ketoglutaric acid analog) | 50–60% | |
Reduction | LiAlH₄ in dry ether (reflux) | Alcohol derivatives (e.g., N-Benzoyl-aspartic alcohol) | 40–50% |
Enzymatic Transformations
Enzymes like proteases or acylases enable stereoselective modifications.
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Critical Considerations
Properties
CAS No. |
17966-68-6 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2S)-2-benzamidobutanedioic acid |
InChI |
InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |
InChI Key |
DJLTZJGULPLVOA-QMMMGPOBSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |
melting_point |
171-173°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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